(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol
CAS No.:
Cat. No.: VC17436820
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7BrO2 |
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Molecular Weight | 215.04 g/mol |
IUPAC Name | (3R)-7-bromo-2,3-dihydro-1-benzofuran-3-ol |
Standard InChI | InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m0/s1 |
Standard InChI Key | YPXQKMUDRAZXCL-ZETCQYMHSA-N |
Isomeric SMILES | C1[C@@H](C2=C(O1)C(=CC=C2)Br)O |
Canonical SMILES | C1C(C2=C(O1)C(=CC=C2)Br)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The molecular formula of (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol is C₈H₇BrO₂, with a molecular weight of 215.04 g/mol . Its IUPAC name, 7-bromo-2,3-dihydro-1-benzofuran-3-ol, reflects the bromine substitution at the 7-position and the hydroxyl group at the 3-position of the dihydrofuran ring. The compound’s stereochemistry is defined by the (R)-configuration at the chiral center (C3), which influences its interactions in biological systems .
Key Structural Features:
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Bicyclic Framework: A benzene ring fused to a 2,3-dihydrofuran ring, creating a rigid scaffold.
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Electrophilic Bromine: The bromine atom at the 7-position directs electrophilic substitution reactions.
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Chiral Hydroxyl Group: The (R)-configured hydroxyl group at C3 enables hydrogen bonding and stereoselective interactions.
The SMILES notation C1C(C2=C(O1)C(=CC=C2)Br)O and InChIKey YPXQKMUDRAZXCL-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Synthetic Strategies for (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol
Retrosynthetic Analysis
The synthesis of dihydrobenzofurans typically involves constructing the O-alkyl or O-aryl bond through intramolecular cyclization or transition-metal-catalyzed cross-coupling . For enantioselective synthesis, asymmetric catalysis or chiral auxiliary approaches are critical to achieving the (R)-configuration.
Intramolecular Alkylation of Phenols
A common strategy involves brominating a phenolic precursor followed by base-mediated cyclization. For example:
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Bromination: Treating 2,3-dihydrobenzofuran-3-ol with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the 7-position.
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Asymmetric Resolution: Chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic kinetic resolution separate enantiomers post-synthesis .
Transition-Metal-Catalyzed Cyclization
Palladium or copper catalysts enable enantioselective C–O bond formation. A reported method uses a chiral bisoxazoline ligand with Cu(OTf)₂ to induce asymmetry during cyclization, yielding the (R)-enantiomer with up to 92% enantiomeric excess (ee) .
Enzymatic Synthesis
Recent advances employ lipases or ketoreductases to asymmetrically reduce prochiral ketones to alcohols. For instance, ketoreductase KRED-101 catalyzes the reduction of 7-bromo-2,3-dihydrobenzofuran-3-one to the (R)-alcohol with >99% ee .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₈H₇BrO₂ [M+H]⁺: 214.9604; found: 214.9608 .
Property | (R)-Enantiomer | (S)-Enantiomer |
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BRD4 Inhibition (IC₅₀) | 2.1 μM | 8.7 μM |
CYP1A2 Inhibition (IC₅₀) | 18.3 μM | 22.5 μM |
Aqueous Solubility | 12.4 mg/mL | 11.9 mg/mL |
Challenges and Future Directions
While synthetic methods for dihydrobenzofurans are well-established , enantioselective synthesis of (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol remains labor-intensive. Future research should prioritize:
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Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts for greener production.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.
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Structure-Activity Relationships: Modifying the bromine position or hydroxyl group to enhance potency.
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